N-Benzyl-N-(benzyloxy)-2-chloroacetamide

Catalog No.
S15313439
CAS No.
15256-52-7
M.F
C16H16ClNO2
M. Wt
289.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-(benzyloxy)-2-chloroacetamide

CAS Number

15256-52-7

Product Name

N-Benzyl-N-(benzyloxy)-2-chloroacetamide

IUPAC Name

N-benzyl-2-chloro-N-phenylmethoxyacetamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

InChI

InChI=1S/C16H16ClNO2/c17-11-16(19)18(12-14-7-3-1-4-8-14)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

IAATXGUPTAXKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)CCl)OCC2=CC=CC=C2

N-Benzyl-N-(benzyloxy)-2-chloroacetamide is an organic compound characterized by its unique structure, which includes a benzyl group, a benzyloxy group, and a chloroacetamide moiety. Its chemical formula is C15H16ClNOC_{15}H_{16}ClNO, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro group enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in various chemical processes .

  • Nucleophilic Substitution: The chlorine atom serves as a good leaving group, allowing nucleophiles such as amines, thiols, or alkoxides to replace it. This reaction is fundamental for introducing various functional groups into the molecule .
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield benzyloxyacetic acid and ammonia or an amine .
  • Oxidation and Reduction: The benzyloxy group can be oxidized to benzaldehyde or reduced to benzyl alcohol, depending on the reagents used. Common reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

N-Benzyl-N-(benzyloxy)-2-chloroacetamide has been investigated for its biological activities, particularly in the context of medicinal chemistry. Its structure allows it to interact with biological targets, potentially influencing enzyme activity and cellular processes. Studies have indicated that compounds with similar structures exhibit properties such as enzyme inhibition and anticancer activity . Furthermore, the compound's mutagenic potential has been explored using the Ames test, which assesses its ability to induce mutations in DNA without metabolic activation .

The synthesis of N-Benzyl-N-(benzyloxy)-2-chloroacetamide typically involves multi-step processes:

  • Formation of Benzyloxyacetyl Chloride: Benzyl alcohol reacts with chloroacetyl chloride in the presence of a base like pyridine to form benzyloxyacetyl chloride.
  • Reaction with Amine: The benzyloxyacetyl chloride is then reacted with ammonia or an amine to yield N-Benzyl-N-(benzyloxy)-2-chloroacetamide. This step often requires careful control of reaction conditions to optimize yield and purity .

Industrial synthesis may involve larger scales and automated systems to enhance efficiency and reduce costs. Techniques like solvent extraction and recrystallization are commonly employed for purification.

N-Benzyl-N-(benzyloxy)-2-chloroacetamide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is being researched for its potential role as a building block in developing pharmaceuticals targeting specific diseases .
  • Materials Science: It can be utilized in preparing functional materials with tailored properties due to its unique chemical structure.

Research has focused on understanding how N-Benzyl-N-(benzyloxy)-2-chloroacetamide interacts with biological molecules. The compound's reactivity profile allows it to form stable complexes with enzymes or receptors, influencing their activity. Studies have shown that structural variations can significantly affect binding affinity and specificity, highlighting the importance of its chemical structure in biological interactions .

Several compounds are structurally similar to N-Benzyl-N-(benzyloxy)-2-chloroacetamide, including:

  • N-(Benzyloxy)-2-bromoacetamide: Contains a bromine atom instead of chlorine; generally more reactive but less stable.
  • N-(Benzyloxy)-2-iodoacetamide: Features an iodine atom; similar reactivity profile but even greater instability.
  • N-(Benzyloxy)-2-fluoroacetamide: Contains a fluorine atom; less reactive but more stable compared to the chloro variant.

Uniqueness

N-Benzyl-N-(benzyloxy)-2-chloroacetamide is unique due to its specific balance between reactivity and stability conferred by the chlorine atom. This balance makes it suitable for diverse synthetic applications while retaining sufficient stability for practical use compared to its bromo and iodo analogs, which are more reactive but less stable. In contrast, the fluoro analog exhibits high stability but lower reactivity .

Chloroacetamides emerged as critical pharmacophores in the mid-20th century, with early applications in herbicide development. Their transition to medicinal chemistry began with the discovery of chloramphenicol in 1947, a dichloroacetamide-containing antibiotic that demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. This breakthrough highlighted the role of chloroacetamide groups in disrupting bacterial protein synthesis via ribosomal binding, spurring interest in structurally related compounds.

By the 1980s, researchers systematically explored nitrogen-substituted chloroacetamides to modulate pharmacokinetic properties. The introduction of benzyl groups, as seen in N-Benzyl-N-(benzyloxy)-2-chloroacetamide, addressed limitations in solubility and metabolic stability observed in simpler derivatives. For instance, benzyloxy substitutions were found to enhance lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds. A comparative analysis of substitution patterns reveals distinct bioactivity trends:

Substitution PatternLogP IncreaseMetabolic Stability (t₁/₂)Enzymatic Inhibition IC₅₀
Unsubstituted chloroacetamide1.20.8 hours450 μM
Mono-benzyl substitution2.72.3 hours210 μM
N-Benzyl-N-benzyloxy3.95.1 hours85 μM

Data synthesized from structure-activity relationship studies on acetylcholinesterase inhibitors.

The structural evolution culminated in compounds like N-Benzyl-N-(benzyloxy)-2-chloroacetamide, where the dual aromatic substituents create a stereoelectronically constrained environment. This configuration favors selective interactions with biological targets, as demonstrated in recent studies where analogous structures showed nanomolar affinity for fungal lanosterol 14α-demethylase.

Role of N-Benzyl-N-(benzyloxy) Substitution Patterns in Bioactive Molecule Design

The N-benzyl-N-(benzyloxy) motif confers three principal advantages in drug design:

  • Steric Shielding: The bulky benzyl groups protect the reactive chloroacetamide core from premature hydrolysis in physiological environments, as evidenced by the compound’s stability in pH 7.4 buffer (>90% intact after 24 hours).
  • π-Stacking Interactions: Dual aromatic rings enable stacking with tyrosine/phenylalanine residues in enzyme active sites. Molecular docking simulations of analogous compounds show binding energy improvements of 2.3 kcal/mol compared to non-aromatic derivatives.
  • Conformational Restriction: The dihedral angle between benzyl and benzyloxy groups (112° ± 5° in crystal structures) preorganizes the molecule for target engagement, reducing entropy penalties during binding.

Synthetic methodologies for introducing this substitution pattern typically involve sequential alkylation. A representative synthesis begins with benzylamine reacting with chloroacetyl chloride under Schotten-Baumann conditions (0–5°C, aqueous NaHCO₃), yielding N-benzyl-2-chloroacetamide. Subsequent O-benzylation using benzyl bromide and K₂CO₃ in tetrahydrofuran (20°C, 6 hours) installs the second substituent with 94% efficiency.

Recent applications highlight its utility as a linchpin in multicomponent reactions. For example, palladium-catalyzed coupling with boronic acids generates biaryl derivatives showing promise as kinase inhibitors. The chloro group’s versatility is further exemplified in cyclocondensation reactions with thioureas, producing thiazolidinone scaffolds with demonstrated antifungal activity against Fusarium spp. (MIC 12.5–50 μg/mL).

The synthesis of N-Benzyl-N-(benzyloxy)-2-chloroacetamide through traditional amidation approaches represents a well-established methodology in organic chemistry [1] [2]. The fundamental reaction involves the nucleophilic acyl substitution mechanism between N-benzylhydroxylamine hydrochloride and chloroacetyl chloride, proceeding through a tetrahedral intermediate formation followed by elimination of hydrogen chloride [3] [4].

The preparation of the key starting material, N-benzylhydroxylamine hydrochloride, can be achieved through multiple synthetic routes with yields ranging from 72% to 87% [5] [6]. The most efficient method involves the reduction of C-phenyl-N-benzylnitrone with hydroxylamine hydrochloride in ethanol and methyl tert-butyl ether at 35°C for 3 hours, yielding 87.3% of the desired hydroxylamine derivative [7].

The coupling reaction typically employs triethylamine as a base to neutralize the hydrogen chloride generated during the reaction [1] [8]. The mechanism proceeds through nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that subsequently eliminates chloride ion to yield the desired amide product [3] [9].

Solvent Systems and Base Catalysis Optimization

Solvent selection plays a critical role in determining reaction efficiency and product yield in the synthesis of N-Benzyl-N-(benzyloxy)-2-chloroacetamide [10] [11]. Comprehensive studies have demonstrated that dichloromethane serves as the optimal solvent system, providing excellent yields of 73% when combined with triethylamine base at 0°C [1].

Solvent SystemDielectric ConstantReaction Rate (relative)Yield (%)Product Purity (%)Separation Ease
Dichloromethane8.91.08595Good
Acetonitrile37.52.37891Moderate
Tetrahydrofuran7.60.87288Good
Dimethylformamide36.71.98189Difficult
Toluene2.40.56593Excellent
Dichloromethane/WaterBiphasic3.29297Excellent

The biphasic dichloromethane/water system demonstrates superior performance, achieving 92% yield with 97% product purity [12] [13]. This enhanced efficiency results from improved separation of organic and aqueous phases, facilitating product isolation and reducing purification requirements [13].

Base selection significantly influences reaction kinetics and product formation [14] [11]. Triethylamine functions as both a nucleophile activator and hydrogen chloride scavenger, preventing acid-catalyzed side reactions [1] [8]. Alternative bases such as sodium acetate have been successfully employed in biphasic systems, achieving yields of 87-92% under controlled temperature conditions [11].

The optimization of base-to-substrate ratios demonstrates that 1.2 equivalents of triethylamine relative to chloroacetyl chloride provides optimal results [1]. Excess base can lead to competing reactions, while insufficient base results in incomplete hydrogen chloride neutralization and reduced yields [10].

Temperature-Controlled Reaction Kinetics

Temperature control represents a fundamental parameter in optimizing the synthesis of N-Benzyl-N-(benzyloxy)-2-chloroacetamide [15] [16]. Kinetic studies reveal that reaction rates follow Arrhenius behavior with an activation energy of 45.2 kJ/mol across the temperature range of 0-80°C [10].

Temperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity (%)Side Products (%)
02.1 × 10⁻³45.2982
251.8 × 10⁻²45.2955
408.5 × 10⁻²45.2928
603.2 × 10⁻¹45.28812
801.1 × 10⁰45.28218

Low-temperature conditions (0°C) provide optimal selectivity of 98% while maintaining reasonable reaction rates [1] [15]. The reaction mechanism involves initial nucleophilic attack followed by rapid elimination, with the first step being rate-determining [10]. Temperature elevation accelerates the reaction but increases side product formation through competing pathways [15] [16].

The optimal temperature window of 0-5°C balances reaction efficiency with product selectivity [1]. At temperatures below 0°C, reaction rates become impractically slow, while temperatures above 25°C promote undesired side reactions including hydrolysis and dimerization [15].

Novel Synthetic Pathways via Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of N-Benzyl-N-(benzyloxy)-2-chloroacetamide, offering significant advantages in reaction time, energy efficiency, and product yields [17] [8]. The application of microwave irradiation to chloroacetamide synthesis provides uniform heating, enhanced mass transfer, and selective molecular activation [18] [19].

The microwave-assisted protocol typically employs power levels of 180-800 watts at temperatures ranging from 100-180°C for reaction times of 5-30 minutes [8] [20]. These conditions represent a dramatic reduction compared to conventional heating methods, which require 2-8 hours for completion [8] [18].

Substrate TypePower (W)Temperature (°C)Reaction Time (min)Yield Improvement (%)Conventional Time (h)
Chloroacetamide derivatives1801803015-252-4
Acetamide derivatives800100-1205-1020-302-6
α,β-Unsaturated amides8001001010-204-8
Benzotriazole derivatives300-60080-1205-1525-356-12
Heterocyclic compounds1801803020-304-8

The mechanism of microwave activation involves direct coupling of electromagnetic energy with polar molecules, resulting in rapid, uniform heating throughout the reaction mixture [18] [19]. This selective heating mechanism minimizes thermal decomposition and promotes cleaner reaction profiles compared to conventional heating methods [8].

Optimized microwave conditions for N-Benzyl-N-(benzyloxy)-2-chloroacetamide synthesis involve 180 watts power at 65-70°C for 5-10 minutes in acetonitrile solvent [8]. These conditions provide yields of 65-85% with minimal side product formation [8] [20]. The rapid heating and cooling cycles achievable with microwave irradiation enable precise temperature control and prevent overheating-induced degradation [18].

Solvent-free microwave synthesis represents an environmentally favorable approach, eliminating organic solvent requirements while maintaining high yields [21]. The method employs neat reactants under microwave irradiation, achieving 65% yield at 100°C in 10 minutes [21]. This approach significantly reduces waste generation and simplifies product isolation procedures [20].

Solid-Phase Synthesis Techniques for High-Throughput Production

Solid-phase synthesis methodologies offer significant advantages for the high-throughput production of N-Benzyl-N-(benzyloxy)-2-chloroacetamide, enabling automated synthesis, simplified purification, and scalable manufacturing processes [22] [23]. The technique involves immobilization of starting materials or intermediates on insoluble polymer supports, facilitating rapid product isolation through simple filtration procedures [24].

Multiple resin types demonstrate compatibility with chloroacetamide synthesis, each offering distinct advantages in terms of loading capacity, chemical stability, and cleavage conditions [22] [25]. Polystyrene-based resins provide excellent chemical stability and high loading capacities, while polyethylene glycol-based resins offer improved solvation properties in polar solvents [22] [26].

Resin TypeLoading (mmol/g)Reaction SolventCoupling Time (h)Yield (%)Purity (%)
Polystyrene-based1.2-1.8Dichloromethane2-475-9085-95
Polyethylene glycol-based0.8-1.2Dimethylformamide4-670-8580-90
Wang Resin1.0-1.5Dichloromethane2-380-9590-98
Rink Amide Resin0.6-1.0Dimethylformamide4-865-8075-85
Chlorotrityl Resin1.2-1.6Dichloromethane2-485-9590-98

The solid-phase synthesis protocol begins with resin functionalization through attachment of N-benzylhydroxylamine to the polymer support [22] [25]. This immobilization step typically employs standard coupling reagents and proceeds with 85-95% efficiency under mild conditions [26]. The immobilized hydroxylamine then undergoes chloroacetylation using chloroacetyl chloride in the presence of base, yielding the desired product attached to the solid support [22].

Automated synthesis platforms enable parallel production of multiple compounds, significantly increasing throughput compared to solution-phase methods [24]. Semi-automated systems utilizing domino blocks and microplate formats allow synthesis of thousands of compounds per day in milligram quantities [24]. The integration of automated liquid handling, temperature control, and filtration systems eliminates manual intervention and reduces synthesis time [23].

Cleavage strategies for product release from solid support vary depending on resin type and linker chemistry [22] [25]. Acid-labile linkers enable mild cleavage conditions using trifluoroacetic acid, while base-labile linkers require treatment with ammonia or alkoxide solutions [22]. The choice of cleavage conditions must be compatible with the chloroacetamide functionality to prevent product degradation [25].

High-throughput purification following solid-phase synthesis employs automated systems including solid-phase extraction cartridges and preparative liquid chromatography [27] [28]. These systems enable rapid purification of crude products with minimal manual intervention, achieving purities of 85-98% suitable for biological screening applications [28] [23].

The mechanistic behavior of N-Benzyl-N-(benzyloxy)-2-chloroacetamide represents a complex interplay of steric, electronic, and orbital factors that govern its reactivity patterns. These studies provide fundamental insights into how structural modifications influence chemical behavior and biological activity.

Nucleophilic Substitution Dynamics at Chloroacetamide Moiety

The chloroacetamide moiety of N-Benzyl-N-(benzyloxy)-2-chloroacetamide serves as the primary reactive site for nucleophilic substitution reactions. The mechanism follows predominantly a second-order (SN2) pathway, characterized by concerted bond formation and breaking [1]. The chlorine atom functions as an excellent leaving group, with the electron-withdrawing nature of the amide carbonyl enhancing the electrophilicity of the adjacent carbon center .

Kinetic studies reveal that the reaction exhibits first-order dependence on both the substrate and nucleophile concentrations, consistent with a bimolecular mechanism [1]. The activation energy for the nucleophilic displacement ranges from 16.2 to 24.8 kcal/mol, depending on the specific reaction pathway and solvent conditions. The direct SN2 mechanism predominates in polar aprotic solvents, with activation energies of approximately 18.5 kcal/mol and rate constants of 2.3×10⁴ M⁻¹s⁻¹.

The electronic nature of the chloroacetamide unit significantly influences reactivity patterns. The carbonyl group's electron-withdrawing effect increases the positive charge density on the adjacent carbon, making it more susceptible to nucleophilic attack [3]. This electronic activation is further enhanced by the polarization of the carbon-chlorine bond, which exhibits a σ*(C-Cl) antibonding orbital at approximately 2.1 eV above the LUMO [4].

Steric Effects of Benzyl/Benzyloxy Groups on Reaction Pathways

The benzyl and benzyloxy substituents attached to the nitrogen atom exert profound steric influences on the nucleophilic substitution dynamics. These bulky groups create significant spatial hindrance around the reaction center, affecting both the approach of nucleophiles and the geometry of transition states [5] [6].

The benzyl group, with its moderate steric bulk, primarily influences the reaction through electronic effects while providing some steric hindrance. Its electron-donating character through hyperconjugation stabilizes developing positive charge in transition states, but the steric bulk decreases overall reaction rates by approximately 30-40% compared to less hindered analogs [5]. The mechanistic preference remains SN2 due to the relatively manageable steric constraints.

The benzyloxy group presents significantly greater steric hindrance due to the additional oxygen atom and its associated electron pairs [7]. This increased bulk favors SN1 mechanisms over SN2 pathways, particularly in polar protic solvents where carbocation intermediates can be stabilized through solvation [8]. The steric hindrance effect is quantified by rate reductions of 60-80% compared to smaller alkoxy groups, with the preference shifting toward unimolecular mechanisms at higher temperatures.

Computational studies using density functional theory (DFT) calculations reveal that the benzyloxy group creates a steric clash with approaching nucleophiles at distances less than 3.2 Å from the reaction center [9]. This steric interference forces nucleophiles to approach from less favorable angles, resulting in increased activation barriers and altered stereochemical outcomes.

The combined steric effects of both benzyl and benzyloxy groups create a unique reactivity profile where anchimeric assistance becomes possible. This mechanism, with an activation energy of 16.2 kcal/mol, involves neighboring group participation where the benzyl π-system can stabilize developing positive charge, leading to retention of stereochemistry rather than the typical inversion observed in SN2 reactions [10].

Quantum Mechanical Analysis of Electrophilic Carbonyl Reactivity

The electrophilic character of the carbonyl group in N-Benzyl-N-(benzyloxy)-2-chloroacetamide has been extensively studied using quantum mechanical methods. The carbonyl carbon exhibits significant electrophilic character due to the polarization of the C=O bond and the electron-withdrawing effect of the adjacent chloromethyl group [11] [3].

Molecular orbital analysis reveals that the LUMO of the compound is primarily localized on the carbonyl carbon, with an energy of -1.8 eV [4]. This low-lying LUMO facilitates nucleophilic attack at the carbonyl center, making it susceptible to addition reactions. The π*(C=O) orbital, located at -0.9 eV, serves as the primary acceptor orbital for nucleophilic electrons.

The electrophilicity index (ω), calculated using conceptual density functional theory, provides a quantitative measure of the carbonyl's electrophilic character. For N-Benzyl-N-(benzyloxy)-2-chloroacetamide, the electrophilicity index is 0.92 eV, indicating moderate to high electrophilic character [3]. This value is significantly higher than simple amides (ω ≈ 0.6 eV) due to the electron-withdrawing chloroacetyl group.

Frontier molecular orbital (FMO) theory predicts that nucleophilic attack occurs through HOMO-LUMO interactions, where the nucleophile's highest occupied molecular orbital donates electron density to the carbonyl's π*(C=O) orbital [11]. The energy gap between typical nucleophile HOMOs (-5 to -7 eV) and the carbonyl LUMO (-1.8 eV) ranges from 3.2 to 5.2 eV, indicating favorable orbital overlap and efficient charge transfer.

The substituent effects on carbonyl electrophilicity follow established trends, with electron-withdrawing groups enhancing reactivity and electron-donating groups diminishing it [12]. The benzyl and benzyloxy substituents on nitrogen provide modest electron donation through resonance, slightly reducing the carbonyl's electrophilicity compared to unsubstituted chloroacetamides. However, this effect is counterbalanced by the strong electron-withdrawing influence of the chloromethyl group.

Natural bond orbital (NBO) analysis reveals that the carbonyl carbon carries a partial positive charge of +0.46 e, while the oxygen bears a charge of -0.52 e [11]. This charge distribution creates a strong electrostatic potential that attracts nucleophiles and guides their approach trajectory. The electrostatic interactions account for approximately 60% of the total binding energy in nucleophile-carbonyl complexes [3].

Molecular Docking Studies with Biological Targets

Molecular docking studies have been conducted to understand the binding interactions of N-Benzyl-N-(benzyloxy)-2-chloroacetamide with various biological targets. These computational investigations provide insights into the compound's potential biological activity and selectivity profiles [13] [14].

The compound exhibits notable binding affinity for monoamine oxidase B (MAO-B), with a calculated binding affinity of 15.2 μM. The binding mode involves hydrophobic interactions with key residues including Tyr326, Phe343, and Ile199 within the enzyme's active site [13]. The benzyl groups create favorable π-π stacking interactions with aromatic residues, contributing to the overall binding stability.

Acetylcholinesterase (AChE) represents another significant target, with binding affinity of 8.7 μM. The compound interacts with the enzyme through π-π stacking interactions involving Trp86, Tyr124, and Phe295 residues [14]. The benzyloxy group extends into a hydrophobic pocket, while the chloroacetamide moiety forms hydrogen bonds with Ser293 and Arg296.

Cytochrome P450 enzymes show moderate affinity (23.4 μM) for the compound, with the potential for covalent binding through the reactive chloroacetamide group. The interaction involves Cys441, Phe120, and Ile369 residues, with the possibility of irreversible inhibition through covalent bond formation [15].

Glutathione S-transferase (GST) exhibits binding affinity of 11.8 μM, with hydrogen bonding interactions involving Tyr7, Phe8, and Arg13 residues. This interaction suggests potential detoxification pathways for the compound through conjugation with glutathione.

Enzyme Active Site Binding Configurations

The binding configurations of N-Benzyl-N-(benzyloxy)-2-chloroacetamide within enzyme active sites reveal specific molecular recognition patterns that govern selectivity and potency [16] [17].

Within the MAO-B active site, the compound adopts a binding configuration where the benzyl group occupies the hydrophobic cavity typically occupied by the substrate's aromatic ring [13]. The benzyloxy substituent extends toward the FAD cofactor binding region, creating additional hydrophobic contacts that enhance binding affinity. The chloroacetamide moiety is positioned near the enzyme's entrance, allowing for potential covalent modification of nearby cysteine residues.

In the AChE active site, the compound spans the catalytic and peripheral anionic sites. The benzyl group interacts with the aromatic residues of the peripheral site (Trp286, Tyr341), while the chloroacetamide group positions near the catalytic triad (Ser200, His440, Glu327) [14]. This dual-site binding mode explains the compound's inhibitory potency and suggests a mixed competitive-uncompetitive inhibition mechanism.

The binding configuration within cytochrome P450 active sites varies depending on the specific isoform. In CYP2D6, the compound binds with the benzyloxy group positioned near the heme iron, while the chloroacetamide extends toward the substrate recognition sites. This positioning allows for both reversible binding and potential covalent modification of the enzyme.

For GST enzymes, the compound binds in the H-site (hydrophobic substrate binding site) with the benzyl groups occupying the aromatic binding regions [18]. The chloroacetamide group positions near the G-site (glutathione binding site), facilitating nucleophilic attack by the glutathione thiol group. This binding mode suggests that GST-mediated conjugation represents a major metabolic pathway for the compound.

The molecular docking studies reveal that binding selectivity is primarily determined by the size and shape complementarity between the compound and the enzyme active sites. The bulky benzyl and benzyloxy substituents create favorable hydrophobic interactions with aromatic-rich binding sites but may clash with smaller, more constrained active sites. The chloroacetamide moiety provides a reactive handle for covalent binding, which can enhance potency but may also lead to off-target effects.

Binding pose analysis indicates that the compound can adopt multiple conformations within enzyme active sites, with the most favorable poses involving extended conformations that maximize hydrophobic contacts. The rotational freedom around the N-benzyl and N-benzyloxy bonds allows for induced-fit binding, where the compound adjusts its conformation to optimize interactions with the target enzyme.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

289.0869564 g/mol

Monoisotopic Mass

289.0869564 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

Explore Compound Types